(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a unique structure combining indole, thiazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative through a Fischer indole synthesis. This is followed by the introduction of the 2,4-dichlorobenzyl group via a Friedel-Crafts alkylation. The final step involves the cyclization of the intermediate with a thiazole and benzimidazole precursor under specific conditions, such as the use of a strong base and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can be compared with other indole-thiazole-benzimidazole derivatives.
Methylcyclohexane: Although structurally different, it serves as a comparison in terms of its use as a solvent and its chemical properties.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to interact with various biological targets and undergo diverse chemical reactions. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C25H15Cl2N3OS |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(2Z)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H15Cl2N3OS/c26-17-10-9-15(19(27)12-17)13-29-14-16(18-5-1-3-7-21(18)29)11-23-24(31)30-22-8-4-2-6-20(22)28-25(30)32-23/h1-12,14H,13H2/b23-11- |
InChI Key |
PPJFCOARLKUXHF-KSEXSDGBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Origin of Product |
United States |
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